molecular formula C20H20ClN3O4S B2988653 3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1207035-28-6

3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2988653
CAS No.: 1207035-28-6
M. Wt: 433.91
InChI Key: LXSFTGQONRKDDS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Miticide Development

One significant area of application for compounds with structural similarities involves the development of new miticides. For instance, hexythiazox, a compound with the structure trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxothiazolidine-3-carboxamide, has been highlighted for its broad miticidal spectrum and excellent ovicidal, larvicidal, and nymphicidal actions. The discovery of hexythiazox was driven by the modification of fungicidal thiazolotriazines, which showed weak miticidal activity. This process illustrates how structural modifications can lead to the discovery of compounds with significant agricultural applications, including pest control and protection of crops from mite infestations (Ishimitsu et al., 1994).

Antimicrobial Agents

Another research application area is the synthesis of antimicrobial agents. Compounds incorporating the thiazolidinone moiety, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial activities. For example, a series of compounds with the core structure of thiazolidinone have shown promising results against various bacterial and fungal strains. These findings underscore the potential of thiazolidinone derivatives as candidates for the development of new antibiotics and antibacterial drugs, highlighting the importance of structural modifications in enhancing biological activity (Ahmed, 2007).

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-11-17(18(23-28-11)12-6-2-3-7-13(12)21)19(26)22-14-8-4-5-9-15(14)24-16(25)10-29-20(24)27/h2-3,6-7,14-15H,4-5,8-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSFTGQONRKDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCC3N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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